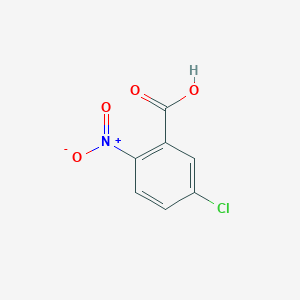

5-Chloro-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59735. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUYSJHXBFFGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062484 | |

| Record name | Benzoic acid, 5-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-95-2 | |

| Record name | 5-Chloro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLORO-2-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVN7Y7ZX6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

CAS Number: 2516-95-2

This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details experimental protocols for its synthesis and derivatization, and explores its applications in the synthesis of bioactive molecules, particularly quinazolinone-based anticancer agents.

Core Compound Properties

This compound is a yellow to yellowish-green crystalline powder.[1] It serves as a versatile building block in organic synthesis, primarily due to the reactivity of its carboxylic acid, nitro, and chloro functional groups.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2516-95-2 | [2][3][4] |

| Molecular Formula | C₇H₄ClNO₄ | [3] |

| Molecular Weight | 201.56 g/mol | [2][3] |

| Melting Point | 137-139 °C | [1] |

| Appearance | Light yellow to yellowish-green crystalline powder | [1] |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and benzene. | [1] |

| pKa | 2.8 | [5] |

Synthesis and Derivatization

This compound is a crucial starting material for the synthesis of various heterocyclic compounds with significant biological activity. A key transformation is its reduction to 2-amino-5-chlorobenzoic acid, which then serves as a precursor for the synthesis of quinazolinone derivatives.

Experimental Protocol: Reduction to 2-amino-5-chlorobenzoic acid

This protocol details the reduction of the nitro group of this compound to an amino group, yielding 2-amino-5-chlorobenzoic acid.

Materials:

-

This compound

-

Ethanol

-

Active Raney nickel

-

Hydrogen gas

-

Diatomaceous earth (Celite)

Procedure:

-

To a solution of this compound (20 g, 110 mmol) in ethanol, add freshly activated Raney nickel (2 g).[2]

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.[2]

-

Upon completion of the reaction, filter the solution through diatomaceous earth.[2]

-

Evaporate the filtrate under reduced pressure to yield the product.[2]

Expected Yield: Approximately 16 g (96%) of 2-amino-5-chlorobenzoic acid as a white solid.[2]

Synthesis of Quinazolinone Derivatives

2-amino-5-chlorobenzoic acid is a key intermediate in the synthesis of quinazolinone derivatives, a class of compounds with a wide range of biological activities, including anticancer properties.[6][7][8] The general synthesis route involves the reaction of 2-amino-5-chlorobenzoic acid with a suitable reagent to form the quinazolinone ring system.

Below is a logical workflow for the synthesis of 6-chloro-4(3H)-quinazolinone derivatives from this compound.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. citedrive.com [citedrive.com]

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the core physical properties of 5-Chloro-2-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines a standard experimental protocol for property determination, and visualizes the compound's utility and biochemical interactions.

Core Physical and Chemical Properties

This compound is a crystalline solid that appears as a light yellow to yellowish-green powder.[1][2] It is sparingly soluble in cold water but readily dissolves in hot water, ethanol, and benzene.[1]

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 2516-95-2 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₇H₄ClNO₄ | [3][4][5][6][7] |

| Molecular Weight | 201.56 g/mol | [3] |

| Melting Point | 137-141 °C | [1][4][5][7][9][10] |

| Boiling Point | 160.5°C (rough estimate) | [11] |

| Density | 1.608 g/cm³ (estimate) | [11] |

| Water Solubility | 9.67 g/L | [2][11] |

| pKa | 1.86 ± 0.25 (Predicted) | [2][11] |

| Appearance | Light yellow to yellowish-green crystalline powder | [1][2] |

Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for confirming the purity and identity of a crystalline solid like this compound. The capillary method is a standard and widely used technique for this purpose.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

-

Heating and Observation:

-

The apparatus is turned on, and the heating rate is initially set to be rapid (approximately 10-20°C per minute) to approach the expected melting point (literature value: ~137-141°C).

-

About 15-20°C below the expected melting point, the heating rate is reduced to a slow and steady 1-2°C per minute. This slow rate is crucial for an accurate determination.

-

The sample is observed continuously through the magnifying lens.

-

-

Recording the Melting Range:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has completely turned into a clear liquid is recorded as the end of the melting range.

-

-

Reporting: The result is reported as a melting point range (e.g., 138-140°C). A narrow range (1-2°C) typically indicates a high degree of purity.

The following diagram illustrates the general workflow for this experimental protocol.

Applications and Biological Interactions

This compound serves as a versatile intermediate in organic synthesis and has been implicated in specific biological pathways.

This compound is a key building block in the synthesis of more complex molecules. Notably, it has been used as a component in the synthesis of 2-aryl 4(3H)-quinazolinones and 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, which are being investigated as potential anticancer agents.[1] It was also a component of 5,5′-dithiobis-2-nitrobenzoic acid, which is used to determine the acid-soluble disulphide content in blood.[1]

The diagram below outlines these key application areas.

Research has shown that chloronitrobenzoic acids, including this compound, can interfere with the synthesis of heme. These compounds have been observed to inhibit the activity of the enzyme δ-aminolevulinic acid (δ-ALA) dehydratase and enhance the activity of ferrochelatase (FC).[1] This dual effect disrupts the normal regulatory balance of the heme synthesis pathway.

The following diagram provides a simplified visualization of this interaction.

References

- 1. This compound | 2516-95-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 100 g, CAS No. 2516-95-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. This compound, 25 g, CAS No. 2516-95-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 2516-95-2 | TCI AMERICA [tcichemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. AB114871 | CAS 2516-95-2 – abcr Gute Chemie [abcr.com]

- 10. This compound [stenutz.eu]

- 11. This compound CAS#: 2516-95-2 [m.chemicalbook.com]

An In-depth Technical Guide on the Melting Point of 5-Chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 5-Chloro-2-nitrobenzoic acid (CAS No: 2516-95-2), a critical physical property for its identification, purity assessment, and quality control in research and development settings. This compound presents as a light yellow to yellowish-green crystalline powder.[1][2] Its melting point is a sharp, well-defined thermal transition, and a deviation from the established range can indicate the presence of impurities.

Quantitative Data: Reported Melting Point

The melting point of this compound has been reported by various chemical suppliers and databases. A narrow range in the reported values is indicative of a high-purity substance. The data below is compiled from several sources for comparative analysis.

| Reported Melting Point (°C) | Source Type | Reference |

| 141 °C | Chemical Supplier | [3][4] |

| 139 °C | Chemical Database | [1] |

| 137-139 °C | Chemical Supplier (lit.) | [1] |

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point is crucial for the characterization of this compound. The following are detailed methodologies for two standard experimental techniques.

The capillary method is the most common technique for determining the melting point of a crystalline solid. It relies on the visual observation of the temperature at which the substance transitions from a solid to a liquid phase within a sealed capillary tube.

Apparatus and Materials:

-

Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Calibrated thermometer (0-200°C range)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and completely dry)

-

Mortar and pestle

-

Heating bath fluid (e.g., mineral oil or silicone oil, for Thiele tube method)

Step-by-Step Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress and broaden the melting range.

-

If the crystals are not a fine powder, gently pulverize them using a mortar and pestle.[5]

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[6]

-

-

Apparatus Setup (Digital Apparatus):

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set the starting temperature to approximately 15-20°C below the expected melting point (~120°C).

-

Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium. A faster rate can be used for an initial approximate determination.[6]

-

-

Measurement and Data Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears. This is the initial point of the melting range.

-

Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid. This is the final point of the melting range.

-

The result is reported as a range from the initial to the final temperature (e.g., 138°C - 139.5°C).

-

DSC is a thermoanalytical technique that provides highly accurate and reproducible data on the thermal transitions of a material. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Apparatus and Materials:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans and lids (e.g., aluminum)

-

Crimper for sealing pans

-

Microbalance

-

This compound sample

Step-by-Step Procedure:

-

Sample Preparation:

-

Instrument Setup and Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Program the instrument with the desired temperature profile. A typical profile would be:

-

Equilibrate at a temperature well below the expected melting point (e.g., 50°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 160°C).[6]

-

-

-

Data Analysis:

-

The instrument software will generate a thermogram (heat flow vs. temperature).

-

The melting transition will appear as an endothermic peak.

-

The melting point is typically determined as the onset temperature or the peak temperature of this endotherm. The software can also calculate the enthalpy of fusion from the peak area, providing additional thermodynamic information.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the melting point of this compound using the standard capillary method.

Caption: Workflow for Melting Point Determination by the Capillary Method.

References

- 1. This compound | 2516-95-2 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound, 100 g, CAS No. 2516-95-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. This compound, 25 g, CAS No. 2516-95-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: Synthesis of 5-Chloro-2-nitrobenzoic Acid from 2-Chlorobenzoic Acid

Affiliation: Google Research

Abstract

This document provides a comprehensive technical overview for the synthesis of 5-Chloro-2-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is achieved via the electrophilic aromatic substitution (nitration) of 2-chlorobenzoic acid. This guide details the underlying chemical principles, a robust experimental protocol, and critical process parameters. All quantitative data is presented in tabular format for clarity, and a process workflow is visualized using Graphviz. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction

This compound (C₇H₄ClNO₄) is a valuable building block in organic synthesis.[1] It serves as a precursor for various pharmaceuticals, including anti-inflammatory and analgesic drugs, and is also utilized in the formulation of herbicides and pesticides.[1] The molecule's reactivity is enhanced by the presence of both a chloro and a nitro group, making it a versatile intermediate.[1]

The primary synthesis route involves the direct nitration of 2-chlorobenzoic acid using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid.[2] The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ, attacks the benzene ring. The directing effects of the existing substituents on the aromatic ring—the chlorine atom (ortho-, para-directing) and the carboxylic acid group (meta-directing)—result in the preferential formation of the this compound isomer. However, the formation of byproducts, such as 2-chloro-3-nitrobenzoic acid, is a common challenge that necessitates careful control of reaction conditions and subsequent purification.[3][4]

Reaction Mechanism and Pathway

The synthesis of this compound from 2-chlorobenzoic acid is a classic example of an electrophilic aromatic substitution reaction.

Step 1: Generation of the Electrophile Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

Step 2: Electrophilic Attack The electron-rich aromatic ring of 2-chlorobenzoic acid attacks the nitronium ion. The existing chloro and carboxyl groups direct the incoming nitro group. The chlorine is an ortho, para-director, while the carboxylic acid is a meta-director. The position para to the chlorine and meta to the carboxylic acid (C5) is sterically and electronically favored, leading to the major product.

Step 3: Rearomatization A base (HSO₄⁻) removes a proton from the intermediate carbocation (sigma complex), restoring the aromaticity of the ring and yielding the final product, this compound.

Figure 1: Reaction pathway for the nitration of 2-chlorobenzoic acid.

Experimental Protocol

This protocol is adapted from established laboratory procedures and aims to provide a reliable method for the synthesis of this compound.[5]

Materials:

-

2-chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (68-70%)

-

Deionized water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

Preparation of the Reaction Mixture: In a three-neck flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0°C.

-

Dissolution of Starting Material: Slowly add 2-chlorobenzoic acid to the cold, stirred sulfuric acid. Maintain the temperature below 0°C during the addition to prevent unwanted side reactions.[5]

-

Preparation of the Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This process is highly exothermic and must be done in an ice bath to keep the mixture cold.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2-chlorobenzoic acid over approximately one hour.[5] It is critical to maintain the reaction temperature below 0°C throughout the addition to minimize the formation of undesired isomers.[5]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours to ensure the reaction goes to completion.[5]

-

Product Precipitation (Quenching): Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[5] The crude this compound will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with copious amounts of cold deionized water to remove residual acids.

-

Purification (Recrystallization): For higher purity, recrystallize the crude product from boiling water.[5] A second recrystallization may be necessary to achieve high purity.[5]

-

Drying: Dry the purified product in a vacuum oven. The final product should be a pale yellow crystalline solid.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value / Condition | Source |

| Reactants & Reagents | ||

| 2-chlorobenzoic acid | 32.0 g | [5] |

| Conc. H₂SO₄ (for dissolution) | 160 g | [5] |

| Conc. HNO₃ (80%) | 16.0 g | [5] |

| Conc. H₂SO₄ (for nitrating mix) | 40.0 g | [5] |

| Reaction Conditions | ||

| Nitration Temperature | < 0°C | [5] |

| Reaction Time (post-addition) | 10 - 12 hours | [5] |

| Product Information | ||

| Theoretical Yield | 41.0 g | Calculated |

| Actual Yield | ~37.5 g | [5] |

| Percent Yield | ~92% | [5] |

| Melting Point (pure) | 164-165 °C | [5] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

References

The Oxidation of 5-Chloro-2-nitrotoluene: A Technical Guide to the Synthesis of 5-Chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Chloro-2-nitrobenzoic acid via the oxidation of 5-chloro-2-nitrotoluene. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic exploration.

Reaction Overview

The oxidation of the methyl group of 5-chloro-2-nitrotoluene to a carboxylic acid is a standard transformation in organic synthesis. Due to the presence of electron-withdrawing nitro and chloro groups on the aromatic ring, the starting material is deactivated, which can influence the reaction conditions required for efficient conversion. Strong oxidizing agents are typically employed for this purpose, with potassium permanganate (KMnO₄) being a common and effective choice.[1][2] The reaction proceeds by converting the alkylbenzene to the corresponding benzoic acid.[2]

The general chemical equation for this reaction is as follows:

5-chloro-2-nitrotoluene + KMnO₄ → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the oxidation of 5-chloro-2-nitrotoluene and related compounds using potassium permanganate.

| Parameter | Value | Reference Compound | Source |

| Yield | 76-78% | o-Chlorotoluene | [3] |

| Yield | ~80% | p-Nitrotoluene | [4] |

| Melting Point of Product | 139-140 °C | o-Chlorobenzoic acid | [3] |

| Molar Ratio (KMnO₄:Substrate) | ~2.4 : 1 | o-Chlorotoluene | [3] |

| Reaction Time | 3-4 hours | o-Chlorotoluene | [3] |

Experimental Protocol

This section provides a detailed methodology for the oxidation of 5-chloro-2-nitrotoluene to this compound using potassium permanganate. This protocol is adapted from established procedures for the oxidation of similar substituted toluenes.[3][5]

Materials:

-

5-chloro-2-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (optional, for quenching excess KMnO₄)

-

Toluene (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle

-

Büchner funnel and filter flask

-

Filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size (e.g., a 12 L flask for a 200g scale reaction), add 600 g (3.8 moles) of potassium permanganate and 7 L of water.[3] To this solution, add 200 g (1.6 moles) of 5-chloro-2-nitrotoluene.[3] Equip the flask with a reflux condenser and a stirrer.

-

Reaction Execution: With continuous stirring, slowly heat the mixture to boiling.[3] Maintain a gentle reflux until the characteristic purple color of the permanganate disappears, which typically takes 3 to 4 hours.[3] The reaction mixture will turn into a brown slurry due to the formation of manganese dioxide (MnO₂).

-

Work-up:

-

Removal of Unreacted Starting Material: If any unreacted 5-chloro-2-nitrotoluene is present, it can be removed by steam distillation.[3]

-

Filtration: While the mixture is still hot, filter it through a Büchner funnel to remove the manganese dioxide precipitate.[3] Wash the filter cake with two portions of hot water (e.g., 500 mL each for a large-scale reaction) to ensure all the product is collected in the filtrate.[3]

-

Quenching Excess Permanganate (if necessary): If the filtrate is still purple, it indicates the presence of unreacted potassium permanganate.[5] Add a small amount of sodium bisulfite until the purple color disappears.[5] Be cautious as this reaction can be exothermic.[5]

-

Precipitation of the Product: Transfer the clear filtrate to a suitable container and cool it. While stirring, cautiously add concentrated hydrochloric acid until the solution is acidic (pH ~1-2).[3][5] A white precipitate of this compound will form.

-

-

Purification:

-

Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.[3] Wash the crystals with cold water to remove any remaining acid and inorganic salts.[3]

-

Drying: Dry the product, for example, in a desiccator over a suitable drying agent.

-

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as toluene.[3] Dissolve the crude product in a minimal amount of hot toluene, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The oxidation of the benzylic methyl group by potassium permanganate is a complex process. While the exact mechanism can be intricate, a generally accepted pathway involves the following key steps.

Caption: Simplified mechanism of benzylic oxidation with potassium permanganate.

References

A Technical Guide to the Core Applications of 5-Chloro-2-nitrobenzoic Acid in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Chloro-2-nitrobenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds.[1] Characterized by a benzene ring substituted with a carboxylic acid, a nitro group, and a chlorine atom, its chemical reactivity is significantly influenced by these electron-withdrawing moieties. This makes it a versatile building block, particularly in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide details its primary applications, providing quantitative data and experimental protocols for its key transformations.

Core Synthetic Applications

The strategic placement of the chloro, nitro, and carboxylic acid groups on the benzene ring allows for a variety of chemical transformations, making this compound a valuable starting material for complex molecules.

Reduction to 2-Amino-5-chlorobenzoic Acid

The most common and critical application of this compound is its reduction to 2-Amino-5-chlorobenzoic acid. The nitro group is selectively reduced to an amine, yielding a valuable anthranilic acid derivative. This product is a cornerstone for the synthesis of numerous pharmaceuticals, including disease-modifying antirheumatic drugs (DMARDs) and heterocyclic compounds like quinazolinones.[3][4]

Synthesis of Heterocyclic Compounds

The derivative, 2-Amino-5-chlorobenzoic acid, is a direct precursor to various heterocyclic systems.

-

Quinazolinones: It is used to produce 6-chloro-3H-quinazolin-4-one.[3] Quinazolinone derivatives are being investigated as potential anticancer agents.[5]

-

Benzodiazepines: 2-Amino-5-chlorobenzoic acid is a key starting material in the multi-step synthesis of important benzodiazepines, such as Diazepam, which are central nervous system depressants.[4]

Nucleophilic Aromatic Substitution

The chlorine atom on the ring can be displaced by strong nucleophiles. A prime example is the synthesis of 5-Hydroxy-2-nitrobenzoic acid via reaction with sodium hydroxide. This reaction demonstrates the utility of the chloro group as a leaving group for introducing other functionalities.

Precursor for Dyes and Agrochemicals

This compound and its derivatives are integral to the synthesis of dyes and pigments.[6] The transformation into 2-Amino-5-chlorobenzoic acid provides an aromatic amine that can undergo diazotization and coupling reactions to form azo dyes. It also serves as an intermediate in the preparation of pesticide molecules.[7]

Data Presentation: Key Reactions

The following table summarizes the quantitative data for the principal transformations of this compound.

| Reaction Type | Reagents and Conditions | Product | Yield (%) |

| Nitro Group Reduction | Raney Nickel (cat.), Hydrogen, Ethanol, Room Temperature, Overnight | 2-Amino-5-chlorobenzoic acid | 96%[3][8] |

| Nucleophilic Substitution | 15% aqueous Sodium Hydroxide, Reflux, 72 hours | 5-Hydroxy-2-nitrobenzoic acid | 96.5%[9] |

Experimental Protocols

Detailed methodologies for key transformations are provided below.

Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic acid via Nitro Group Reduction[3][8]

Materials:

-

This compound (20 g, 110 mmol)

-

Ethanol

-

Freshly activated Raney Nickel (2 g)

-

Hydrogen gas supply

-

Celite

Procedure:

-

In a suitable reaction flask, a solution of this compound (20 g) in ethanol is prepared.

-

Freshly activated Raney Nickel (2 g) is carefully added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC), the solution is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the product.

-

The resulting white solid is 2-Amino-5-chlorobenzoic acid (16 g, 96% yield).

Product Characterization:

-

¹H NMR (DMSO-d6): δ 6.77 (d, J = 8.9 Hz, 1H), 7.24 (dd, J = 2.9, 8.9 Hz, 1H), 7.62 (d, J = 2.9 Hz, 1H), 8.7 (br, 3H).[8]

-

EIMS: m/z 170 (M-H)⁻.[8]

Protocol 2: Synthesis of 5-Hydroxy-2-nitrobenzoic acid via Nucleophilic Aromatic Substitution[9]

Materials:

-

This compound (32.00 g, 0.159 mol)

-

15% aqueous Sodium Hydroxide solution

-

Dilute Hydrochloric acid

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

-

Nitrogen gas supply

Procedure:

-

This compound (32.00 g) is dissolved in a 15% aqueous sodium hydroxide solution.

-

The reaction is conducted at reflux under a nitrogen atmosphere for 72 hours.

-

After the reaction is complete, the solution is cooled, and the pH is adjusted to 1.0 using dilute hydrochloric acid.

-

The acidic solution is extracted with ethyl acetate.

-

The organic extracts are combined and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation under reduced pressure to afford 28.05 g of 5-Hydroxy-2-nitrobenzoic acid (96.5% yield).

Visualizations: Synthetic Pathways and Workflows

The following diagrams illustrate the central role of this compound in organic synthesis.

Caption: Synthetic utility of this compound.

Caption: Reaction scheme for the reduction of the nitro group.

Caption: Experimental workflow for nucleophilic substitution.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 2516-95-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Role of 5-Chloro-2-nitrobenzoic acid in agrochemical synthesis

An In-depth Technical Guide on the Role of 5-Chloro-2-nitrobenzoic Acid and Its Isomers in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its structural isomers, such as 2-Chloro-5-nitrobenzoic acid, are versatile aromatic carboxylic acids that serve as critical building blocks in the synthesis of a wide array of modern agrochemicals.[1][2] The presence of chloro, nitro, and carboxylic acid functional groups on the benzene ring provides multiple reactive sites for complex molecular construction.[2][3] These intermediates are instrumental in the manufacturing of high-potency herbicides that are vital for contemporary crop protection strategies.[3][4] This guide details the synthetic routes to prominent herbicides derived from these precursors, outlines their mechanism of action, and provides relevant experimental protocols and quantitative data.

Synthesis of the Herbicide Fomesafen

Fomesafen is a selective, post-emergence herbicide used to control broadleaf weeds in crops like soybeans.[2][3] The synthesis of Fomesafen utilizes the key intermediate 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.[1][5] The final steps of the synthesis involve the conversion of this benzoic acid derivative into a benzamide through reaction with methanesulfonamide.[1][6]

Synthetic Workflow for Fomesafen

The following diagram illustrates the conversion of the key intermediate to the final Fomesafen product.

Caption: Synthesis pathway from the nitrobenzoic acid intermediate to Fomesafen.

Experimental Protocol for Fomesafen Synthesis

The following protocol is adapted from established synthesis methodologies for Fomesafen.[1][6]

-

Acid Chloride Formation: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (1.58 g) is heated under reflux in an excess of thionyl chloride (20 ml) for 90 minutes.[6]

-

Solvent Removal: The excess thionyl chloride is removed under vacuum, yielding the crude acid chloride as an oil.[6]

-

Amidation: The resulting oil is dissolved in dry pyridine (20 ml). Methanesulfonamide (0.45 g) is added to the solution.[6]

-

Reaction: The mixture is stirred at room temperature overnight to facilitate the formation of the N-methanesulfonyl benzamide linkage.[6]

-

Work-up: The pyridine is removed under vacuum. The remaining oil is mixed with 2-molar hydrochloric acid and extracted twice with ether (2 x 100 ml).[6]

-

Purification: The combined ether extracts are washed with water (100 ml), dried, and evaporated under vacuum. The resulting solid is recrystallized from isopropanol to yield the final product, Fomesafen.[6]

Quantitative Synthesis Data

The following table summarizes the quantitative data for the final steps in Fomesafen synthesis.

| Step | Reactant 1 | Reactant 2 | Reagents/Solvents | Conditions | Product Yield/Purity |

| Nitration¹ | 3-[2-chloro-4-(trifluoromethyl) phenoxy] phenylformic acid (1 mol) | Nitric acid (1 mol) | Ethylene dichloride, Acetic acid, Sulfur trioxide | 40-50 °C, 3-4 hours | 81% - 90% Yield |

| Amidation² | Acid Chloride Intermediate (from 1.58 g of acid) | Methanesulfonamide | Pyridine, Thionyl Chloride, HCl, Ether, Isopropanol | Reflux (90 min), RT (overnight) | Melting Point: 201°C (recrystallized from isopropanol) |

¹Data for the synthesis of the key intermediate 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.[5] ²Data for the conversion of the intermediate to Fomesafen.[6]

Synthesis of the Herbicide Butafenacil

Butafenacil is a pyrimidinedione-class herbicide used for the post-emergence control of broadleaf and grass weeds.[7][8] Its synthesis also relies on a chloro-nitrobenzoic acid derivative, specifically 2-chloro-5-nitrobenzoic acid. The key transformation involves converting the benzoic acid into a phenyl isocyanate, which then undergoes reaction with an amine and subsequent cyclization to form the final pyrimidinedione structure.[7]

-

Reduction: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amine (2-chloro-5-aminobenzoic acid).

-

Isocyanate Formation: The amine is converted to an isocyanate (2-chloro-5-isocyanatobenzoic acid or its ester derivative). This is a crucial step for building the urea intermediate.[7]

-

Urea Formation & Cyclization: The isocyanate is reacted with an appropriate amine (ethyl 3-amino-4,4,4-trifluorocrotonate) to form a substituted urea, which is then cyclized to create the core pyrimidinedione ring system of Butafenacil.[7]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Both Fomesafen and Butafenacil share a common mechanism of action: they are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[2][3][7][9] This enzyme is critical for the biosynthesis of both chlorophyll in plants and heme in animals.[8][10]

The PPO Inhibition Pathway

In a healthy plant cell, PPO, located in the chloroplasts, catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a direct precursor to chlorophyll.[9][11][12]

-

Inhibition: Fomesafen or Butafenacil binds to and blocks the PPO enzyme.[9]

-

Accumulation: This blockage prevents the conversion of protoporphyrinogen IX, causing it to accumulate and leak from the chloroplast into the cytoplasm.[8][9]

-

Photosensitization: In the cytoplasm, the accumulated protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.[9] This form of protoporphyrin IX is a powerful photosensitizer.[2][7]

-

Cell Damage: In the presence of light and oxygen, the photosensitizing protoporphyrin IX generates highly reactive oxygen species (ROS).[8] These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents, tissue necrosis, and swift plant death.[7][8]

PPO Inhibition Signaling Pathway Diagram

The following diagram visualizes the biochemical cascade initiated by PPO-inhibiting herbicides.

References

- 1. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]

- 2. Fomesafen - Wikipedia [en.wikipedia.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. CN102516085A - Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. Fomesafen synthesis - chemicalbook [chemicalbook.com]

- 7. Butafenacil - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. epa.gov [epa.gov]

- 11. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 12. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 5-Chloro-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-Chloro-2-nitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. This document presents quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Core Spectral Data

The following tables summarize the key spectral data obtained for this compound.

1H NMR Spectral Data

Solvent: CDCl3 Frequency: 90 MHz

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.51 | s | -COOH |

| 7.88 | d | Ar-H |

| 7.84 | d | Ar-H |

| 7.67 | dd | Ar-H |

13C NMR Spectral Data

While a specific peak list with assignments was not available in the searched literature, typical chemical shifts for substituted benzoic acids suggest the following approximate ranges for the carbon atoms in this compound.[1][2][3]

| Assignment | Expected Chemical Shift Range (ppm) |

| -COOH | 165 - 175 |

| C-Cl | 130 - 140 |

| C-NO2 | 145 - 155 |

| Aromatic C-H | 120 - 140 |

| Aromatic C (quaternary) | 125 - 150 |

IR Spectral Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm-1) | Assignment |

| ~3000 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1520 - 1560 | Asymmetric NO2 stretch |

| 1340 - 1380 | Symmetric NO2 stretch |

| ~1600, ~1475 | C=C stretch (aromatic) |

| 1000 - 1200 | C-Cl stretch |

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

The mass spectrum of this compound shows a clear molecular ion peak and several characteristic fragment ions.[4]

| m/z | Relative Intensity (%) | Assignment |

| 201 | 100.0 | [M]+ (Molecular Ion) |

| 203 | 32.9 | [M+2]+ (Isotope peak due to 37Cl) |

| 184 | - | [M-OH]+ |

| 171 | 32.9 | [M-NO]+ |

| 155 | 11.0 | [M-NO2]+ |

| 127 | 80.2 | [M-NO2-CO]+ |

| 99 | 89.4 | [C6H4Cl]+ |

| 75 | 55.3 | [C6H3]+ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

Sample Preparation:

-

A sample of this compound (typically 5-20 mg for 1H NMR, and 20-50 mg for 13C NMR) is accurately weighed.

-

The solid is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry NMR tube.[5]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

The tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For 1H NMR, a standard one-pulse experiment is typically performed.

-

For 13C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The acquired free induction decay (FID) is then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR spectroscopy is a common and convenient method for analyzing solid samples.[6][7][8][9]

Sample Preparation:

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal surface.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

The sample spectrum is then acquired.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm-1).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a widely used technique for the analysis of volatile and thermally stable organic compounds.[10][11][12][13]

Sample Introduction:

-

A small amount of the solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated to induce vaporization into the ion source.

Ionization and Analysis:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[12]

-

This causes the molecules to ionize, forming a molecular ion (M+•) and a variety of fragment ions.

-

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 8. azom.com [azom.com]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. pubs.aip.org [pubs.aip.org]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Chloro-2-nitrobenzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its historical discovery, synthesis, physicochemical properties, and its application in the development of therapeutic agents.

Discovery and Historical Context

The first documented synthesis of this compound can be traced back to the late 19th and early 20th centuries, emerging from systematic studies on electrophilic aromatic substitution. While a single discoverer is not officially credited, early significant work on the nitration of chlorobenzoic acids was conducted by researchers such as Hübner and Biederman. A 1937 United States Patent references scientific literature from as early as 1883 and 1901, indicating that the compound and its isomers were known and studied by that time. The primary historical method for its preparation has been the nitration of o-chlorobenzoic acid. This process, refined over the years, remains a fundamental route for its synthesis.

Physicochemical Properties

This compound is a light yellow to yellowish-green crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₄ | [2][3] |

| Molecular Weight | 201.56 g/mol | [2][3] |

| Melting Point | 137-139 °C | [1][3] |

| Boiling Point | 160.5°C (estimate) | [4] |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and benzene. | [1] |

| pKa | 1.86 ± 0.25 | [4] |

| Appearance | Light yellow to yellowish-green crystalline powder | [1] |

| CAS Number | 2516-95-2 | [3] |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR (Infrared) | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), C-Cl, and aromatic C-H bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols: Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the nitration of 2-chlorobenzoic acid. Below is a detailed experimental protocol based on established methods.

Reaction: Nitration of 2-Chlorobenzoic Acid

Objective: To synthesize this compound.

Materials:

-

2-Chlorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask

-

Beakers

-

Heating mantle

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a stoichiometric amount of concentrated nitric acid to a cooled (0-5 °C) solution of concentrated sulfuric acid with constant stirring. Maintain the temperature of the mixture below 10 °C.

-

Dissolution of Starting Material: In a separate larger flask, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-chlorobenzoic acid while maintaining the reaction temperature between 0 °C and 10 °C. Vigorous stirring is essential during this addition to ensure proper mixing and to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours to ensure the reaction goes to completion.

-

Isolation of the Product: Pour the reaction mixture slowly onto crushed ice with stirring. The crude this compound will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

-

Drying and Characterization: Dry the purified crystals and determine the melting point and yield. Characterize the final product using spectroscopic methods (NMR, IR, MS).

Applications in Drug Development

This compound is a vital building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and anticancer agents.[1]

Synthesis of Quinazolinone-Based Anticancer Agents

This compound can be converted to 2-amino-5-chlorobenzoic acid, a key precursor for the synthesis of quinazolinone derivatives. Many of these derivatives have shown potent anticancer activity by targeting specific signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: Synthesis of EGFR-inhibiting quinazolinones.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Derivatives of this compound are also used in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). These drugs primarily function by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Caption: General pathway for NSAID synthesis.

Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Quinazolinone derivatives synthesized from this compound often act as inhibitors of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, leading to cell proliferation. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its activation and subsequent downstream signaling, thereby inhibiting the growth of cancer cells.

References

The Nitro Group in 5-Chloro-2-nitrobenzoic Acid: A Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the nitro group in 5-Chloro-2-nitrobenzoic acid. This compound serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, primarily due to the versatile chemistry of its functional groups.[1] Understanding the interplay of the nitro, chloro, and carboxylic acid substituents is critical for leveraging this molecule's synthetic potential.

Core Concepts: Electronic Effects and Reactivity

The chemical behavior of this compound is governed by the electronic properties of its substituents on the benzene ring. The nitro group (NO₂) is a powerful electron-withdrawing group, acting through both resonance and inductive effects.[2][3] This strong deactivating nature significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[4][5]

Conversely, this electron deficiency is the key to the molecule's utility. The nitro group, along with the chloro and carboxylic acid groups, activates the aromatic ring for nucleophilic aromatic substitution (SₙAr).[6][7] The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex, particularly when positioned ortho or para to the leaving group (the chlorine atom in this case), is a crucial factor in this activation.[6]

Key Reactions Involving the Nitro Group

The reactivity of the nitro group in this compound is primarily exploited through two major pathways: reduction to an amine and its activating effect in nucleophilic aromatic substitution.

Reduction of the Nitro Group to an Amine

The conversion of the aromatic nitro group to an amino group is one of its most synthetically valuable transformations. This reaction yields 5-Chloro-2-aminobenzoic acid, a precursor for various heterocyclic compounds and pharmaceutical agents. A variety of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups and desired selectivity.[8][9]

Common methods include:

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[9][10]

-

Metal-Acid Systems: Classic methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) are widely used for their effectiveness and cost-efficiency.[9][11]

-

Other Reagents: Tin(II) chloride (SnCl₂) offers a milder alternative, suitable for substrates with other reducible groups.[10] Sodium sulfide (Na₂S) or sodium hydrosulfite can also be employed.[8]

A logical workflow for the reduction of the nitro group is depicted below.

Caption: Workflow for the reduction of this compound.

Role in Nucleophilic Aromatic Substitution (SₙAr)

While the nitro group itself is not typically displaced, its presence is essential for facilitating the nucleophilic substitution of the chlorine atom at the C2 position. The strong electron-withdrawing nature of the ortho-nitro group stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[6][7] This reaction is a cornerstone for synthesizing N-substituted anthranilic acid derivatives, which are important pharmacophores.[12]

The general mechanism involves two steps:

-

Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate (Meisenheimer complex).

-

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key transformations of this compound, compiled from various sources.

Table 1: Reduction of Nitro Group in Nitrobenzoic Acids

| Starting Material | Reducing Agent/System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-Nitro benzoic acid | Zn powder, hydrazine glyoxylate | Anthranilic acid | 90 | |

| m-Nitro benzoic acid | Zn powder, hydrazine glyoxylate | m-Amino benzoic acid | 80 | |

| p-Nitro benzoic acid | Zn powder, hydrazine glyoxylate | p-Amino benzoic acid | 80 |

| o-chloro-benzoic acid nitration product | Iron reduction medium | 2-chloro-5-amino-benzoic acid | Not specified |[11] |

Table 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzoic Acid

| Nucleophile (Amine) | Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| Various aliphatic & aromatic amines | Microwave, 80-120 °C, no solvent/catalyst | N-substituted 5-nitroanthranilic acids | up to >99 | 5-30 min | [12] |

| Various arylamines | Superheated water, K₂CO₃, 150-190 °C | N-arylanthranilic acid derivatives | Good yields | 2-3 h |[13] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-aminobenzoic Acid via Iron Reduction

This protocol is adapted from a general procedure for the production of 2-chloro-5-aminobenzoic acid.[11]

Materials:

-

This compound

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Water

Procedure:

-

A suspension of this compound in water is prepared in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

-

The mixture is heated, and iron powder is added in portions.

-

A small amount of concentrated HCl is added to initiate the reaction.

-

The reaction mixture is heated at reflux with vigorous stirring until the reduction is complete (monitored by TLC).

-

After completion, the hot solution is made alkaline by the addition of NaOH solution to precipitate iron oxides (iron sludge).

-

The iron sludge is removed by filtration while the solution is hot. The filter cake is washed with hot alkaline water.

-

The combined filtrate is cooled to below room temperature (e.g., 10-15 °C).

-

The pH of the solution is carefully adjusted to approximately 2.8 to 3.2 with concentrated HCl to precipitate the product.

-

The precipitated 2-chloro-5-aminobenzoic acid is collected by filtration, washed with cold water, and dried.

Protocol 2: Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid

This protocol is based on the catalyst-free amination method developed by Baqi and Müller.[12]

Materials:

-

2-Chloro-5-nitrobenzoic acid (1a)

-

Appropriate amine (e.g., aniline, benzylamine) (2a-w)

-

Microwave reactor

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1 M)

Procedure:

-

In a microwave process vial, 2-Chloro-5-nitrobenzoic acid (e.g., 1.0 mmol) and the desired amine (e.g., 1.2-2.0 mmol) are combined. No solvent or catalyst is added.

-

The vial is sealed and placed in the microwave reactor.

-

The mixture is irradiated at a set temperature (typically 80-120 °C) for a specified time (5-30 minutes).

-

After cooling, the reaction mixture is dissolved in ethyl acetate.

-

The organic solution is washed with 1 M HCl and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure N-substituted 5-nitroanthranilic acid derivative.

Conclusion

The nitro group in this compound is a key determinant of the molecule's reactivity. Its strong electron-withdrawing character deactivates the ring towards electrophiles but critically enables two synthetically powerful transformations: facile reduction to a primary amine and activation of the C2 position for nucleophilic aromatic substitution. A thorough understanding of these reaction pathways, coupled with optimized experimental protocols, allows researchers and drug development professionals to effectively utilize this compound as a versatile intermediate in the synthesis of complex and biologically active molecules.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Recrystallization of 5-Chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5-Chloro-2-nitrobenzoic acid via recrystallization. The procedure outlines the selection of an appropriate solvent, the step-by-step recrystallization process, and safety considerations.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Purity of this starting material is often critical for the success of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. An effective recrystallization process yields a product with high purity and in good recovery.

Data Presentation: Solubility Profile

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at low temperatures but have high solubility at elevated temperatures. Based on available data, water, ethanol, and methanol are suitable solvents for the recrystallization of this compound.

| Solvent | Solubility at Room Temperature (approx. 20-25°C) | Solubility at Elevated Temperature | Notes |

| Water | Sparingly soluble (9.67 g/L)[1][2] | Readily soluble in hot water[3] | A good choice for green chemistry, though a relatively large volume may be required. |

| Ethanol | Soluble[3] | Readily soluble | Often used in combination with water as a co-solvent to fine-tune solubility. |

| Methanol | Soluble | Readily soluble[4] | Similar to ethanol, can be used as a single solvent or in a co-solvent system. |

| Benzene | Soluble[3] | Readily soluble | Use is discouraged due to toxicity. |

Note: Quantitative temperature-dependent solubility data for this compound is not extensively available in the literature. The information provided is based on qualitative descriptions and a single reported value at an unspecified temperature. For process optimization, it is recommended to experimentally determine the solubility curve in the chosen solvent system.

Experimental Protocol: Step-by-Step Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. Water is used as the primary example solvent due to its safety and environmental benefits. The principles can be adapted for other suitable solvents like ethanol or methanol.

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., deionized water)

-

Erlenmeyer flasks (at least two)

-

Heating source (hot plate with magnetic stirring capabilities)

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

-

Watch glass

Safety Precautions:

-

This compound is a skin and eye irritant.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Perform the recrystallization in a well-ventilated fume hood.

-

Avoid inhalation of dust or vapors.

-

Handle hot glassware with appropriate clamps or heat-resistant gloves.

Procedure:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of an appropriate size.

-

Add a magnetic stir bar to the flask.

-

Add a small amount of the chosen solvent (e.g., water) to the flask, enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add the solvent portion-wise while heating until the this compound is completely dissolved. Add the solvent slowly and allow time for the solid to dissolve between additions to avoid using an excessive amount of solvent, which would reduce the recovery yield.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present after the dissolution step, a hot filtration is required.

-

Pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization).

-

Place a fluted filter paper in the pre-heated funnel.

-

Quickly pour the hot solution through the filter paper into the clean, pre-heated flask. This step should be performed rapidly to prevent the desired compound from crystallizing in the funnel.

-

-

Crystallization:

-

Remove the flask containing the hot, clear solution from the heat source.

-

Cover the flask with a watch glass to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask.

-

Place a piece of filter paper in the Buchner funnel and wet it with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and swirl the crystallized mixture to create a slurry.

-

Quickly pour the slurry into the Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.

-

Continue to draw air through the crystals for several minutes to aid in drying.

-

-

Drying:

-

Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight. This can be done by air drying or in a desiccator. Avoid using high heat, as this could melt the product (melting point: 137-139 °C).

-

-

Analysis:

-

Once dry, determine the weight of the purified this compound and calculate the percent recovery.

-

Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

-

Mandatory Visualization

Caption: Workflow for the recrystallization of this compound.

References

Application Note: Interpreting the FTIR Spectrum of 5-Chloro-2-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Chloro-2-nitrobenzoic acid is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its molecular structure contains several key functional groups, including a carboxylic acid, a nitro group, and a chloro-substituted aromatic ring.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify these functional groups, confirm the compound's identity, and assess its purity. This document provides a detailed guide to interpreting the FTIR spectrum of this compound, including expected absorption frequencies and protocols for sample preparation and analysis.

Molecular Structure and Key Functional Groups

The unique vibrational modes of the functional groups in this compound give rise to a characteristic FTIR spectrum. The primary functional groups to be identified are:

-

Carboxylic Acid (-COOH): This group is responsible for a very broad O-H stretching band and a strong, sharp C=O stretching band.

-

Nitro Group (-NO₂): This group exhibits two distinct stretching vibrations, an asymmetric and a symmetric stretch.

-

Aromatic Ring (Substituted Benzene): The benzene ring shows characteristic C-H and C=C stretching and bending vibrations.

-

Carbon-Chlorine Bond (C-Cl): The C-Cl stretch appears in the fingerprint region of the spectrum.

Expected FTIR Absorption Data

The following table summarizes the principal infrared absorption bands expected in the spectrum of this compound. The ranges are based on the analysis of benzoic acid and its derivatives.[3]